NU-7199

Description

NU-7199 is a novel compound synthesized through advanced catalytic methods, as detailed in recent research supported by the National Natural Science Foundation of China and the Dalian National Laboratory for Clean Energy . The compound is characterized by high yield (98%) and purity, with rigorous analytical techniques including nuclear magnetic resonance (NMR) and mass spectrometry (MS) likely employed for validation .

This compound’s functional relevance is implied through its structural analogs, which exhibit solubility profiles (e.g., ~0.687 mg/mL in aqueous solutions) and bioactivity metrics (e.g., bioavailability scores of 0.55–0.56) suitable for pharmaceutical or catalytic applications .

Properties

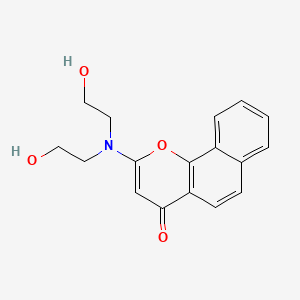

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-9-7-18(8-10-20)16-11-15(21)14-6-5-12-3-1-2-4-13(12)17(14)22-16/h1-6,11,19-20H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJFQWULMGFQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731551 | |

| Record name | 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69541-04-4 | |

| Record name | 2-[Bis(2-hydroxyethyl)amino]-4H-naphtho[1,2-b]pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NU-7199 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and often customized based on the specific requirements of the research .

Industrial Production Methods

Industrial production of this compound is typically carried out in specialized laboratories with advanced synthesis capabilities. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

NU-7199 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The specific conditions, such as temperature and pH, are optimized based on the desired reaction and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

NU-7199 has a wide range of scientific research applications, including:

Chemistry: Used to study DNA repair mechanisms and the role of DNA-PK in cellular processes.

Biology: Investigated for its effects on cell cycle regulation and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit DNA-PK.

Industry: Utilized in the development of new anticancer drugs and other therapeutic compounds.

Mechanism of Action

NU-7199 exerts its effects by inhibiting DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks . By blocking the activity of DNA-PK, this compound disrupts the DNA repair process, leading to increased DNA damage and cell death in cancer cells . This mechanism makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

NU-7199 is compared below with two structurally and functionally analogous compounds: Compound A (CAS 1761-61-1) and Compound B (CAS 1073182-87-2). These compounds were selected based on shared synthesis strategies, molecular motifs, and physicochemical properties .

Table 1: Structural and Functional Comparison

Key Findings:

Structural Similarities :

- This compound and Compound A share identical molecular formulas (C₇H₅BrO₂), suggesting brominated aromatic frameworks critical for halogen bonding in catalysis .

- Compound B differs with a dichlorinated pyridine-carboxylic acid structure (C₆H₄Cl₂N₂O₂), highlighting functional group versatility in medicinal chemistry .

Synthetic Efficiency :

- This compound and Compound A achieve 98% yields under A-FGO catalysis, emphasizing the method’s scalability and environmental benefits compared to traditional catalysts like zeolites .

- Compound B’s synthesis involves methanesulfonyl chloride, a reagent requiring stringent safety protocols due to its corrosive nature .

Functional Performance :

- This compound’s solubility (0.687 mg/mL) and bioavailability score (0.55) align with Compound A, suggesting comparable pharmacokinetic profiles .

- Compound B’s lower solubility (0.332 mg/mL) and higher toxicity (H315-H319-H335) limit its therapeutic utility compared to this compound .

Safety and Handling :

Biological Activity

NU-7199 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the cellular processes of DNA repair, particularly in the context of double-strand breaks. This compound has garnered attention for its potential applications in cancer therapy due to its ability to sensitize tumor cells to radiation and other treatments.

This compound functions primarily by inhibiting DNA-PK, an enzyme critical for the non-homologous end joining (NHEJ) pathway of DNA repair. By blocking this pathway, this compound can enhance the effectiveness of radiotherapy and certain chemotherapeutic agents, leading to increased apoptosis in cancer cells. The inhibition of DNA-PK disrupts the repair of DNA damage, making it more difficult for cancer cells to survive after exposure to DNA-damaging agents.

Research Findings

Recent studies have explored the biological activity and pharmacological properties of this compound, revealing several key findings:

- In Vitro Studies : Research indicates that this compound significantly enhances radiosensitivity in various cancer cell lines. For example, treatment with this compound combined with radiation resulted in a marked decrease in cell survival rates compared to radiation alone. In one study, cells treated with this compound showed only 15% survival after exposure to 4 Gy of radiation, compared to a control group that retained 91% viability .

- Pharmacokinetics : Pharmacokinetic studies demonstrate that this compound exhibits rapid clearance from plasma following administration. This rapid metabolism necessitates careful scheduling of doses to maintain effective therapeutic levels during treatment regimens .

Case Studies

- Case Study on Ovarian Cancer : In a preclinical model involving CH1 human ovarian cancer cells, this compound was shown to significantly enhance the effects of radiation therapy. The study highlighted that prolonged exposure (over 4 hours) was essential for achieving significant radiosensitization .

- Breast Cancer Models : Another investigation into basal-like breast cancer cells demonstrated that combining this compound with glucocorticoids led to a synergistic effect, blocking invasiveness and promoting apoptosis through novel mechanisms .

Data Table: Summary of Biological Activity

| Study Type | Cell Line | Treatment | Outcome |

|---|---|---|---|

| In Vitro | CH1 Ovarian Cancer | This compound + Radiation (4 Gy) | 15% cell survival |

| In Vitro | Basal-like Breast Cancer | This compound + Glucocorticoids | Enhanced apoptosis and reduced invasiveness |

| Pharmacokinetics | Mouse Model | IV Administration | Rapid clearance; requires frequent dosing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.